TSAO-m3T

Description

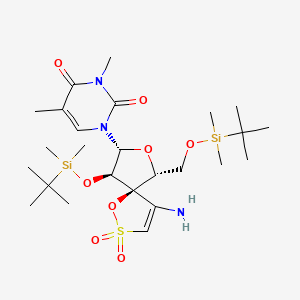

Structure

3D Structure

Properties

CAS No. |

142102-79-2 |

|---|---|

Molecular Formula |

C25H45N3O8SSi2 |

Molecular Weight |

603.9 g/mol |

IUPAC Name |

1-[(5R,6R,8R,9R)-4-amino-9-[tert-butyl(dimethyl)silyl]oxy-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-2,2-dioxo-1,7-dioxa-2λ6-thiaspiro[4.4]non-3-en-8-yl]-3,5-dimethylpyrimidine-2,4-dione |

InChI |

InChI=1S/C25H45N3O8SSi2/c1-16-13-28(22(30)27(8)20(16)29)21-19(35-39(11,12)24(5,6)7)25(17(26)15-37(31,32)36-25)18(34-21)14-33-38(9,10)23(2,3)4/h13,15,18-19,21H,14,26H2,1-12H3/t18-,19+,21-,25-/m1/s1 |

InChI Key |

KZKYYGSZDVZKNJ-XDSPWSPCSA-N |

SMILES |

CC1=CN(C(=O)N(C1=O)C)C2C(C3(C(O2)CO[Si](C)(C)C(C)(C)C)C(=CS(=O)(=O)O3)N)O[Si](C)(C)C(C)(C)C |

Isomeric SMILES |

CC1=CN(C(=O)N(C1=O)C)[C@H]2[C@@H]([C@]3([C@H](O2)CO[Si](C)(C)C(C)(C)C)C(=CS(=O)(=O)O3)N)O[Si](C)(C)C(C)(C)C |

Canonical SMILES |

CC1=CN(C(=O)N(C1=O)C)C2C(C3(C(O2)CO[Si](C)(C)C(C)(C)C)C(=CS(=O)(=O)O3)N)O[Si](C)(C)C(C)(C)C |

Synonyms |

1-(2',5'-bis-O-(tert-butyldimethylsilylribofuranosyl)-3-N-methylthymine)-3'-spiro-5''-(4''-amino-1'',2''-oxathiole-2'',2''-dioxide) TSAO-m(3)T TSAO-m3T |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Modifications of Tsao M3t and Its Analogues

General Synthetic Approaches to TSAO Nucleoside Analogues

The synthesis of TSAO (tert-butyldimethylsilyl-spiroaminooxathioledioxide) nucleoside analogues is a complex undertaking that hinges on the precise, stereocontrolled construction of a unique spirocyclic nucleoside structure. ontosight.ainih.gov These approaches are characterized by multi-step sequences that build the molecule progressively, incorporating key structural features such as the protected ribose sugar, the heterocyclic base, and the distinctive spiro-fused oxathiole dioxide ring. ontosight.ai

Multi-Step Synthesis Procedures

The synthesis of TSAO analogues is inherently a multi-step process, often beginning from chiral pool starting materials like carbohydrates. nih.gov A prominent stereoselective procedure involves the reaction of a modified ribofuranose derivative, such as 1,2-di-O-acetyl-5-O-benzoyl-3-C-cyano-3-O-mesyl-D-ribofuranose, with various pyrimidine (B1678525) bases. nih.govresearchgate.net This initial glycosylation step is followed by a crucial base-mediated cyclization to form the spirocyclic core. Subsequent steps involve deprotection of the sugar hydroxyls and re-protection with bulky silyl (B83357) groups, which are essential for antiviral activity. nih.govuah.es

Alternative strategies have also been developed for analogues. For instance, the synthesis of A-TSAO-m3T, an aza-analogue, starts from glyco-α-aminonitrile precursors. tandfonline.com This route involves successive mesylation and deprotection, followed by condensation with a silylated thymine (B56734) base using a fusion method, cyclization with cesium carbonate (Cs2CO3), and final deprotection and silylation steps. tandfonline.com These elaborate sequences underscore the complexity of assembling the polyfunctional TSAO framework. researchgate.net

Introduction of the Spiro Moiety

The defining structural feature of TSAO nucleosides is the spirocycle at the C-3' position of the ribofuranose ring. uah.es The creation of this stereodefined quaternary carbon center is a key synthetic challenge. researchgate.net A highly effective and stereoselective method to introduce this moiety has been developed. nih.gov The process starts with a ribofuranose precursor appropriately functionalized at the C-3 position, for example, with both a cyano (-CN) group and a good leaving group like mesylate (-OMs). nih.govresearchgate.net

The reaction of this precursor (e.g., 1,2-di-O-acetyl-5-O-benzoyl-3-C-cyano-3-O-mesyl-D-ribofuranose) with a pyrimidine base first establishes the nucleoside linkage. Subsequently, treatment with a base, such as cesium carbonate (Cs2CO3), induces an intramolecular cyclization reaction. This step forges the spiro linkage at C-3', resulting in the formation of the β-D-ribofuranosyl-3'-spiro nucleoside intermediate. nih.govresearchgate.net The choice of reagents and conditions is crucial for controlling the stereoselectivity of this transformation.

Installation of the Oxathiole Ring System

The spiro moiety in TSAO-m3T is a 4''-amino-1'',2''-oxathiole-2'',2''-dioxide ring, a heterocyclic system also known as an amino sultone. uah.es The formation of this specific ring is integral to the intramolecular cyclization step that introduces the spiro center. The synthesis starting from a 3-C-cyano-3-O-mesyl precursor generates the necessary framework. nih.gov The mesyl group (a sulfonate ester) provides the sulfur and two of the oxygen atoms required for the sultone ring. The intramolecular cyclization promoted by a base like Cs2CO3 leads to the formation of this unique heterocyclic system. nih.govtandfonline.com The chemistry of this amino sultone ring is complex and was first reported in 1988, but it remains a challenging synthetic target. uah.es

Regioselective Chemical Modifications of this compound

To explore structure-activity relationships (SAR) and optimize the therapeutic profile, extensive chemical modifications have been performed on the prototype TSAO molecules. These modifications have targeted various positions, including the thymine base, the spiro ring, and the sugar moiety. nih.govtandfonline.com

Modifications at the N-3 Position of the Thymine Base

The N-3 position of the thymine base has been a particularly fruitful site for modification. nih.gov The parent compound, TSAO-T, has a hydrogen at this position. Its N-3 methyl analogue, this compound, was found to be the most selective compound in early studies, exhibiting a significantly higher selectivity index than TSAO-T. uah.esuah.es

Further research demonstrated that introducing various alkyl or alkenyl groups at the N-3 position could markedly decrease the cytotoxicity of the compounds without negatively impacting their potent anti-HIV-1 activity. nih.govresearchgate.net This favorable outcome prompted the synthesis of a wide array of N-3 substituted analogues.

Key findings from N-3 position modifications include:

Amino Acid Conjugates : Novel analogues bearing different L-amino acids (such as alanine, valine, aspartic acid, and glutamic acid) have been synthesized by coupling the TSAO intermediate with protected amino acids. uah.esnih.gov Interestingly, several derivatives where the amino acid retained its free carboxylic acid group acquired activity against HIV-2, a feature not typical for this class of inhibitors. nih.gov

Polar and Lipophilic Groups : A variety of polar, lipophilic, or aromatic groups have been attached to the N-3 position, often via flexible polymethylene linkers. researchgate.net Several of these compounds, particularly those with polar groups like a terminal hydroxyl, showed a 2- to 6-fold improvement in antiviral potency compared to TSAO-T and retained activity against TSAO-resistant HIV-1 strains. researchgate.net

Photoaffinity Labels : The N-3 position has also been used as an anchoring point for attaching alkylating groups and photoaffinity labels, designed to form covalent bonds with the target enzyme, HIV-1 reverse transcriptase, to probe its binding site. csic.es

| N-3 Substituent | Synthetic Method | Impact on Activity/Selectivity | Reference |

| Methyl (-CH3) | Alkylation (e.g., with MeI) | Results in this compound, with a 20-fold higher selectivity index than TSAO-T. | tandfonline.comuah.es |

| Alkyl/Alkenyl groups | Alkylation | Decreased cytotoxicity without loss of antiviral activity. | nih.govresearchgate.net |

| Amino Acids (e.g., L-Ala, L-Val) | Coupling with protected amino acids (BOP reagent) followed by deprotection. | Retained HIV-1 activity; some gained activity against HIV-2. | nih.gov |

| Hydroxypropyl (-(CH2)3-OH) | Alkylation with a functionalized linker. | 2-6 fold improved antiviral potency; active against resistant strains. | researchgate.net |

| Ethoxycarbonylvinyl | Addition to ethyl propiolate using DMAP. | Used for creating derivatives with rigid side chains for SAR studies. | csic.es |

Compound Nomenclature

| Abbreviation / Name | Full Chemical Name |

| This compound | 1-(2',5'-bis-O-(tert-butyldimethylsilyl)ribofuranosyl)-3-N-methylthymine-3'-spiro-5''-(4''-amino-1'',2''-oxathiole-2'',2''-dioxide) |

| TSAO-T | [1-[2',5'-bis-O-(tert-butyldimethylsilyl)-β-D-ribofuranosyl]thymine]-3'-spiro-5''-(4''-amino-1'',2''-oxathiole 2'',2''-dioxide) |

| TBDMS | tert-Butyldimethylsilyl |

| TBDMSCl | tert-Butyldimethylsilyl chloride |

| Boc | tert-Butoxycarbonyl |

| BOP reagent | (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate |

| DMAP | 4-Dimethylaminopyridine |

| Cs2CO3 | Cesium Carbonate |

| MeI | Iodomethane |

Alkylating Groups and Photoaffinity Labels at N-3

Modifications at the 2'- and 5'-Positions of the Ribofuranosyl Moiety

The ribose sugar portion of the TSAO molecule, particularly the bulky tert-butyldimethylsilyl (TBDMS) groups at the 2' and 5' positions, plays a critical role in its activity. nih.govnih.gov Modifications at these positions have been explored to understand their influence. nih.gov Changes at the 2'-position were found to have a less pronounced impact on anti-HIV-1 activity compared to modifications at the 5'-position. nih.gov Replacing the 2'-TBDMS group with other substituents that mimic its lipophilic or steric properties resulted in compounds with a 2- to 20-fold reduction in activity. uah.es

The 5'-TBDMS group is crucial for the antiviral efficacy of TSAO compounds. uah.esnih.gov Numerous analogues of TSAO-T have been synthesized where this group is replaced by a variety of other functionalities, including alkyl, alkenyl, or aromatic ether groups, as well as substituted amines, carbamoyl, or (thio)acyl groups. nih.govresearchgate.net The findings consistently show that replacing the 5'-TBDMS group with an acyl, aromatic, or cyclic moiety leads to a marked decrease or complete loss of anti-HIV activity. nih.gov While the presence of an alkyl or alkenyl chain at this position allows for partial retention of antiviral activity, it is significantly lower than the parent compound. nih.gov These results underscore the critical role of the 5'-substituent. uah.es The only modification that restored some, albeit drastically reduced, activity was the introduction of a tert-hexyldimethylsilyl group. uah.es

Modifications of the Pyrimidine Base

A variety of TSAO analogues with substitutions at the 4-, 5-, and 6-positions of the pyrimidine ring have been synthesized and evaluated. nih.gov

5-Substituted Analogues: These were prepared via a stereoselective synthesis starting from 1,2-di-O-acetyl-5-O-benzoyl-3-C-cyano-3-O-mesyl-D-ribofuranose, which was reacted with various 5-substituted pyrimidine bases. nih.govnih.gov This was followed by cyclization with Cs₂CO₃, deacylation, and subsequent silylation to afford the final 5-substituted TSAO derivatives. nih.gov

6-Substituted Analogues: These were synthesized by reacting 5-halogen-TSAO derivatives with nucleophiles. researchgate.netnih.gov

4-Substituted Analogues: Treatment of TSAO-pyrimidine analogues with POCl₃/1,2,4-triazole, followed by reaction with methylamine (B109427) or dimethylamine, yielded the corresponding 4-substituted derivatives. researchgate.netnih.gov

Several of the resulting substituted TSAO-thymine, TSAO-uracil, and TSAO-cytosine derivatives showed superior antiviral or cytotoxic profiles compared to their unsubstituted parent compounds. nih.gov

The pyrimidine base of TSAO-T has been successfully replaced by purine (B94841) systems, including adenine, hypoxanthine, and xanthine. uah.esnih.gov The general synthetic route involves reacting 1,2-di-O-acetyl-5-O-benzoyl-3-C-cyano-3-O-mesyl-D-ribofuranose with the desired purine base. nih.gov This is followed by stereoselective cyclization, deacylation, and silylation to produce the target TSAO-purine analogues. nih.gov

These purine derivatives were found to be potent and selective inhibitors of HIV-1. nih.gov Generally, the TSAO-purine derivatives were about 3- to 5-fold less potent than the most active TSAO-pyrimidine compounds. uah.es A significant finding was that the introduction of an alkyl group at the N-1 position of the purine ring markedly decreased the cytotoxicity of the compounds without negatively affecting their antiviral activity, leading to an improved selectivity index. uah.esnih.gov

Table 2: Summary of Base Modifications

| Modification Type | Examples of Bases/Substituents | General Synthetic Strategy | Reference |

|---|---|---|---|

| 5-Substituted Pyrimidine | 5-Ethyluracil, 5-Methylcytosine | Reaction of ribofuranose intermediate with substituted pyrimidine base. | uah.esnih.gov |

| 6-Substituted Pyrimidine | - | Nucleophilic substitution on 5-halogen-TSAO precursors. | nih.gov |

| 4-Substituted Pyrimidine | 4-Methylamino, 4-Dimethylamino | Reaction of TSAO-pyrimidine with POCl₃/triazole and amines. | nih.gov |

| Purine Analogues | Adenine, Hypoxanthine, Xanthine | Reaction of ribofuranose intermediate with purine base. | uah.esnih.gov |

4-, 5-, and 6-Substituted Pyrimidine Analogues

Modifications of the Spiro Oxathiole Ring

The unique spiro oxathiole ring of this compound is a critical pharmacophore. Researchers have explored various modifications of this moiety to understand its role in the compound's biological activity and to develop novel analogues. These modifications primarily involve the replacement of the spiro ring with other heterocyclic systems.

Replacement with Spiro Amino Oxazolone (B7731731) or Spiro Amino Oxathiazoledioxide Moieties (Aza Analogues)

In an effort to probe the structure-activity relationships of the spiro moiety, novel analogues of this compound have been synthesized where the spiro amino oxathioledioxide ring is replaced by a spiro amino oxazolone or a spiro amino oxathiazoledioxide moiety. nih.govuah.es These modifications were designed to maintain a hydrogen-bonding donor group (NH) in a position equivalent to the 4''-amino group of the parent compound. researchgate.netmendeley.comcsic.es

The synthesis of these aza analogues involves the reaction of O-mesylcyanohydrins of furanos-3'-ulosyl nucleosides with a base to form the spiro ring system. researchgate.net Specifically, the spiro oxazolone and spiro oxathiazoledioxide analogues were designed and synthesized to evaluate their anti-HIV-1 activity. researchgate.netcsic.es

Research findings indicate that these substitutions are detrimental to the compound's activity. The spiro oxazolone derivative, for instance, showed an approximately 100-fold reduction in anti-HIV activity compared to the parent this compound. researchgate.netcsic.es This marked decrease in potency is attributed to altered electrostatic interactions with the target enzyme.

Comparative studies using NMR spectroscopy and theoretical calculations were conducted to understand the observed differences in inhibitory activity. nih.govuah.es While no significant conformational differences were detected in the solution-state structures of this compound and its aza analogues, calculations of their molecular electrostatic potentials (MEPs) revealed important distinctions. nih.govuah.es The differences in the MEPs suggest that the electrostatic environment around the 4"-amino group in the analogues may lead to an unfavorable electrostatic interaction with the Glu-B138 residue of the reverse transcriptase enzyme. nih.govuah.es Despite the similar calculated hydrophobicity (log P) values and dipole moments among the different spiro ring systems, the altered electrostatic profile appears to be the primary reason for the reduced biological activity. nih.gov

Aza TSAO-T derivatives bearing a dihydroisothiazole (B14293150) dioxide ring, where the O-1'' atom of the oxathiole dioxide ring is replaced by a nitrogen atom, have also been synthesized. researchgate.netnih.gov These compounds were found to be specific and potent inhibitors of HIV-1. nih.gov

| Compound/Analogue | Spiro Moiety Modification | Key Findings | Reference |

| This compound Analogue | Replacement with Spiro Amino Oxazolone | Anti-HIV-1 activity was ~100-fold less pronounced than that of the parent this compound derivative. researchgate.netcsic.es | researchgate.net, csic.es |

| This compound Analogue | Replacement with Spiro Amino Oxathiazoledioxide | Showed antiviral activity, but with markedly decreased potency against HIV-1 replication. researchgate.netcsic.es | researchgate.net, csic.es |

| Aza TSAO-T Derivatives | Dihydroisothiazole dioxide ring instead of an oxathiole dioxide ring. | These compounds are HIV-1 specific and potent reverse transcriptase inhibitors. nih.gov | nih.gov |

Synthesis of Phosphorus Analogues

The synthesis of phosphorus-containing analogues of this compound has been explored as another avenue for modifying the spiro heterocycle. In these analogues, the oxathiole dioxide ring is replaced by an oxaphospholene ring system. smolecule.com The goal of this modification is to investigate how changes in the electronic nature and geometry of the spiro ring affect biological activity and stability. smolecule.com

The synthesis of these saccharidic oxa- and azaphospholene derivatives has been reported, starting from carbohydrate templates. acs.org Phosphorus analogues of TSAO bearing an oxaphospholene ring at the C-3′ position were prepared using a strategy that involves the introduction of an electron-withdrawing group adjacent to the phosphorus atom. researchgate.net However, the biological evaluation of these specific phosphorus analogues showed no significant activity against HIV-1. researchgate.net

| Analogue Type | Synthetic Strategy | Outcome | Reference |

| Phosphorus Analogues | Replacement of the oxathiole dioxide ring with an oxaphospholene ring. | Synthesized to investigate changes in biological activity and stability. smolecule.com | smolecule.com |

| Oxaphospholene Analogues | Introduction of an electron-withdrawing group near the phosphorus atom. | The resulting compounds showed no activity in biological evaluations against HIV-1. researchgate.net | researchgate.net |

Mechanism of Action and Molecular Interactions of Tsao M3t

Inhibition of HIV-1 Reverse Transcriptase (RT) Polymerase Function

TSAO-m3T is a potent and selective inhibitor of HIV-1 RT. ontosight.airesearchgate.net Like other NNRTIs, it targets the polymerase function of the enzyme, which is crucial for the conversion of the viral RNA genome into double-stranded DNA, a key step in the HIV-1 replication cycle. ontosight.ai The inhibition is non-competitive with respect to the nucleoside triphosphate substrate and the template/primer. uah.es This means that this compound does not bind to the active site of the enzyme but rather to an allosteric site, inducing a conformational change that impairs the enzyme's catalytic activity. uah.es The binding of NNRTIs, including TSAO compounds, to HIV-1 RT can cause a repositioning of the template/primer, leading to a distortion of the polymerase active site and a significant decrease in enzyme activity. uah.es

Allosteric Binding Site and Non-Substrate Inhibition Mode

TSAO compounds, including this compound, bind to a specific, allosteric, non-substrate binding site on the HIV-1 RT. uah.esuah.es This site, often referred to as the NNRTI binding pocket (NNIBP), is a hydrophobic pocket that is not present in the unliganded enzyme and is unique to HIV-1 RT. uah.es The binding of this compound to this allosteric site induces conformational changes that are transmitted to the catalytic site, thereby inhibiting the polymerase function without directly competing with the natural substrates. uah.es While mechanistically behaving like other NNRTIs in this regard, the precise location and nature of the TSAO binding site have unique features that distinguish it from classical NNRTIs. uah.esuah.es

Interaction with the p66/p51 Dimeric Interface of HIV-1 RT

A defining characteristic of this compound and other TSAO derivatives is their interaction with the interface between the p66 and p51 subunits of the HIV-1 RT heterodimer. nih.govuah.esresearchgate.net The HIV-1 RT is composed of two subunits, p66 and p51, which have identical amino acid sequences but different three-dimensional structures and functions. The p66 subunit contains the polymerase and RNase H active sites, while the p51 subunit plays a primarily structural role. nih.gov

TSAO compounds are the first small, non-peptidic molecules reported to interfere with the dimerization process of HIV-1 RT. uah.esnih.gov They have been shown to destabilize the p66/p51 heterodimer in a concentration-dependent manner. uah.esuah.esresearchgate.net This destabilization is thought to result from structural and conformational perturbations at the subunit interface upon inhibitor binding. researchgate.netkuleuven.be The binding of this compound can lead to a loss of the enzyme's ability to bind to its DNA template. uah.esresearchgate.net The catalytic activity of RT is only observed in its dimeric form, so compounds that interfere with the stability of the p66/p51 interface can act as potent inhibitors. kuleuven.bescispace.com Crystal structures of RT in complex with a TSAO compound revealed that its binding causes a hyper-expansion of the NNRTI binding pocket and significant rearrangement of RT subdomains, which is likely responsible for the reduced stability of the dimer. nih.gov

While this compound binds to the NNIBP, its binding mode shows notable differences from that of classical NNRTIs. uah.esuah.es Molecular modeling studies initially proposed a binding site for this compound at the p66/p51 interface, distinct from the pocket occupied by "classical" NNRTIs. uah.esscispace.com Later crystallographic studies showed that a TSAO derivative does indeed bind within the NNIBP but in a unique orientation, causing a significant expansion of the pocket. nih.gov This distinct binding mode involves extensive interactions with residues from both the p66 and p51 subunits, a feature not typically observed with other NNRTIs which primarily interact with the p66 subunit. uah.esuah.es This interaction with both subunits is a key reason for the unique properties of TSAO compounds. uah.es

Interference with Enzyme Dimerization and Stability

Role of Specific Amino Acid Residues in RT Interaction

The interaction of this compound with HIV-1 RT is highly specific, with certain amino acid residues playing a crucial role in its binding and inhibitory activity.

A critical interaction for the activity of TSAO compounds is with the glutamic acid residue at position 138 of the p51 subunit (Glu138). uah.esuah.esuah.es Experimental data and molecular modeling studies strongly suggest a specific interaction, likely a hydrogen bond, between the amino group of the 3'-spiro moiety of the TSAO molecule and the carboxylic group of Glu138. kuleuven.beuah.es This residue is located in the β7-β8 loop at the top of the p51 finger domain, which forms part of the floor of the NNRTI binding pocket. uah.eskuleuven.be The importance of this interaction is highlighted by the observation that the Glu138Lys (E138K) mutation is characteristically selected for in cell culture in the presence of TSAO derivatives and confers a high degree of resistance to these compounds. nih.govkuleuven.be Introduction of the E138K mutation specifically in the p51 subunit renders the enzyme resistant to this compound, providing compelling evidence for the functional importance of this interaction with the p51 subunit. researchgate.net

Data Tables

Table 1: Inhibitory Activity of TSAO Derivatives against HIV-1 RT

| Compound | Target | IC50 (µM) | Antiviral Activity (EC50, µM) | Notes |

| TSAO-T | Recombinant HIV-1 RT | - | 0.017 - 0.058 | Prototype of the TSAO family. uah.es |

| This compound | Recombinant HIV-1 RT | 3.1 | 0.034 | N3-methyl derivative with high selectivity. researchgate.netuah.es |

| N-methylcarboxamide derivative of TSAO-T (17) | Recombinant HIV-1 RT | 0.56 | - | One of the most active derivatives against the isolated enzyme. uah.es |

| Photoaffinity-labeled TSAO derivatives (5 and 6) | Recombinant HIV-1 RT | ~1.5 - ~6.2 | - | Potent against the enzyme but less active in cell culture. scispace.com |

Table 2: Effect of Mutations on this compound Activity

| Mutation | Location | Effect on this compound Activity | Fold Resistance | Reference |

| E138K | p51 subunit | High-level resistance | >100-fold | nih.gov |

| L100I | p66 subunit | Relatively low impact | - | nih.gov |

| V179N | p66 subunit | Relatively low impact | - | nih.gov |

| Y181I | p66 subunit | High-level resistance | - | nih.gov |

| Y188L/H | p66 subunit | High-level resistance | - | nih.gov |

Role of Arg172 (p66 subunit) and its Mutants

Molecular dynamics simulations have been employed to investigate the binding mode of this compound with HIV-1 Reverse Transcriptase (RT), including both the wild-type enzyme and a mutant form. uah.es A specific mutant, R172A, where arginine at position 172 is replaced by alanine, has demonstrated a heightened sensitivity to TSAO compounds. uah.es Research shows that TSAO derivatives inhibit the R172A mutant enzyme to a significantly greater extent—by a factor of 7 to 10-fold—than the wild-type enzyme. uah.es This increased potency against the R172A mutant suggests that the Arg172 residue in the p66 subunit is a key component in the interaction between the inhibitor and the enzyme. uah.es

Table 1: Inhibition of Wild-Type and R172A Mutant HIV-1 RT by TSAO Derivatives Data sourced from molecular modeling and enzyme inhibition assays. uah.es

| Compound | Wild-Type RT IC₅₀ (µM) | R172A Mutant RT IC₅₀ (µM) | Fold-Increase in Sensitivity |

| TSAO-T | 0.15 | 0.02 | 7.5 |

| This compound | 0.15 | 0.015 | 10 |

Interactions at or Near the p51/p66 Interface

A defining characteristic of TSAO compounds is their interaction at the interface between the p66 and p51 subunits of the HIV-1 RT heterodimer. researchgate.netresearchgate.netnih.gov This mode of action is distinct from that of many classical NNRTIs. uah.esresearchgate.net Modeling studies and experimental data indicate that this compound straddles both subunits at this interface. kuleuven.bescispace.com

A crucial interaction, supported by molecular modeling, is a putative hydrogen bond formed between the 4'-amino group of the TSAO molecule's spiro moiety and the carboxylic acid group of the Glutamic acid residue at position 138 (Glu138) in the β7/β8 loop of the p51 subunit. kuleuven.be The significance of this interaction is underscored by the observation that the E138K mutation, where glutamic acid is replaced by lysine (B10760008), confers high-level drug resistance to TSAO compounds by diminishing the inhibitor's ability to bind. kuleuven.benih.gov

Further evidence points to a binding site for TSAO compounds in a channel between the p51 and p66 subunits, near Glu138. nih.gov The mutation of another residue at the dimer interface, Asn136 on the p51 subunit, also results in resistance to TSAO. nih.gov Docking models also suggest that the N-3 substituent on the thymine (B56734) base of this compound is positioned parallel to the subunit interface, potentially creating additional interactions with amino acid residues in this region. scispace.com These interactions at the p66/p51 interface are believed to perturb the enzyme's dimerization process and stability. kuleuven.beuah.es

Structural Biology and Computational Studies of Tsao M3t Rt Complexes

Computational Docking Studies and Proposed Binding Modes

Computational docking studies have been instrumental in proposing a putative binding site for TSAO-m3T at the interface between the p66 and p51 subunits of HIV-1 RT, distinct from the classical NNRTI binding pocket. uah.esresearchgate.netuah.esuah.esscispace.comnih.govconflex.co.jp This model is supported by structure-activity relationships and mutagenesis data for this class of inhibitors, as well as biochemical evidence suggesting that TSAO analogs can influence enzyme dimerization. uah.esresearchgate.netresearchgate.netuah.es The docking strategy involved exploring binding sites beyond the standard NNRTI pocket, utilizing available X-ray crystal structures of the enzyme in both complexed and apo forms. uah.esuah.es One of the identified binding modes aligned with experimental data, providing strong evidence for TSAO analogs binding at the subunit interface without occupying the NNRTI pocket. uah.esuah.es

Molecular Dynamics Simulations of this compound-RT Complexes

Nanosecond molecular dynamics (MD) simulations have been conducted to assess the feasibility and stability of the proposed binding mode of this compound with HIV-1 RT. ontosight.aiuah.esresearchgate.netuah.es These simulations involved complexes with both the wild-type enzyme and a more sensitive R172A mutant. uah.esresearchgate.net The MD trajectories aimed to validate the docked poses and evaluate the dynamic behavior of the complex over time. uah.esuah.es

Analysis of Ligand Flexibility and Rotational Conformational Freedom

Quantum Mechanical Calculations and Electrostatic Potential Analysis

Quantum mechanical (QM) calculations, often combined with molecular mechanics (MM) in QM/MM approaches, are employed to gain a more accurate understanding of the electronic structure and properties of molecules and their interactions within a complex biological environment. researchgate.netnih.govbinarystarchem.canih.gov For this compound, these calculations have been used to validate binding modes and analyze its molecular electrostatic potential.

Analysis of Molecular Electrostatic Potentials (MEP) and Hydrophobicity

Analysis of the molecular electrostatic potential (MEP) of this compound reveals the distribution of charge and potential on its surface. uah.esresearchgate.netuah.esuah.esnih.govresearchgate.netnih.gov The MEP calculated for this compound shows a highly negative region surrounding the spiro oxathioldioxide group, the O2′ and O5′ sugar atoms, and the thymine (B56734) O2 atom. uah.es Conversely, the most positive region appears near the spiro amino group. uah.es This dipolar nature and MEP distribution, along with hydrophobic effects, are considered important for the interaction with RT. uah.es Differences in the calculated MEPs between this compound and its analogues suggest that the electrostatic environment of the 4″-amino group of the spiro moiety can influence interactions with residues like Glu-B138 of RT. uah.es Hydrophobicity also plays a role in protein-ligand interactions, with hydrophobic surfaces typically depicted in yellow and hydrophilic surfaces in green or blue in visualizations. researchgate.netnih.govucsf.edu

Solvation Free Energy Calculations

Solvation free energy (ΔGsol) represents the free energy difference of a molecule in the gas phase and in a solvent, quantifying the energetic cost or gain of transferring a molecule from vacuum into solution. conflex.co.jpnih.govarxiv.orgarxiv.org These calculations are important for understanding the thermodynamics of ligand binding, as the ligand must be desolvated before binding to the protein. nih.gov For TSAO compounds, the cost of desolvating the side chain of Arg172 was shown to be unfavorable for complex formation, which might contribute to the improved binding observed with the R172A mutant. uah.es Solvation free energies can be calculated using various computational methods, including MD simulations combined with free energy perturbation or continuum solvation models. conflex.co.jpnih.govarxiv.orgarxiv.org

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies on this compound and Analogues

NMR spectroscopy has been employed to study the structures of this compound and its analogues in solution. researchgate.netnih.gov Comparative NMR studies on this compound and novel spiro analogues did not reveal significant conformational differences in solution that could fully account for variations in their inhibitory activity against HIV-1 RT. nih.gov However, theoretical calculations based on these studies, particularly regarding molecular electrostatic potentials (MEPs) of the spiro systems, suggested that differences in the electrostatic environment of the 4''-amino group in the analogues might lead to detrimental electrostatic interactions with the Glu-B138 residue of RT. nih.gov NMR techniques, including ¹H NMR and ¹³C NMR, have also been utilized to confirm the successful synthesis and chemical modifications of TSAO derivatives. scispace.com

X-ray Crystallography of TSAO-T (Prototype) in Complex with HIV-1 RT

X-ray crystallography has provided critical structural information regarding the interaction of the TSAO prototype, TSAO-T, with HIV-1 RT. The crystal structure of the HIV-1 RT:TSAO-T complex has been determined at a resolution of 2.60 Å (PDB ID 3QO9). scispace.comrcsb.orgpdbj.orgnih.govresearchgate.net This structure has been pivotal in understanding the binding mode and the resulting effects on the enzyme conformation.

Elucidation of Binding Site Location and Interactions

The crystal structure of the HIV-1 RT:TSAO-T complex revealed that TSAO-T binds within the non-nucleoside inhibitor-binding pocket (NNIBP) of HIV-1 RT. scispace.comrcsb.orgpdbj.orgnih.gov Within this pocket, TSAO-T adopts a distinctive "dragon" shape. scispace.comrcsb.orgpdbj.orgnih.gov The compound engages in extensive interactions with nearly all residues lining the binding pocket. scispace.comrcsb.orgpdbj.orgnih.gov

Specific interactions observed in the crystal structure and supported by other studies include:

Interactions with the conserved Tyr183 from the YMDD-motif. scispace.compdbj.orgresearchgate.net

The 5'-tert-butyldimethylsilyl (TBDMS) substituent is positioned within a cavity formed by residues Tyr181, Tyr188, and Trp229. uah.es

The thymine ring is situated in close proximity to Tyr318. uah.es

While modeling studies suggested a direct hydrogen bond between the 4''-amino group of the spiro moiety and Glu138 in the p51 subunit, the crystal structure indicates this amino group points towards Leu100 and is involved in a water-mediated hydrogen bond with RT. uah.esnih.govkuleuven.benih.govcsic.es

Insights into Induced Conformational Changes

Binding of TSAO-T to HIV-1 RT induces significant conformational changes in the enzyme. The crystal structure highlights a "hyper-expansion" of the NNIBP upon TSAO-T binding. scispace.comrcsb.orgpdbj.orgnih.govresearchgate.net This binding also leads to substantial rearrangement of RT subdomains. scispace.comrcsb.orgpdbj.orgnih.govresearchgate.net These structural alterations, including the hyper-expansion and subdomain rearrangement, are considered to be primarily responsible for a reduced stability of the p66/p51 RT dimer when a TSAO compound is bound. scispace.compdbj.orgresearchgate.net TSAO derivatives are known to destabilize RT heterodimers by inducing changes at the dimer interface. researchgate.net Furthermore, some TSAO compounds, such as TSAO-e3T, have been shown to induce the dissociation of RT into inactive monomers under specific experimental conditions. uah.es The binding of NNRTIs, including TSAO compounds, can lead to long-range distortions of the RT structure and reposition the template/primer, displacing the binding groove away from the active site. uah.esscispace.comnih.gov

Correlation with Structure-Activity Relationships and Resistance Data

The crystal structure of the RT:TSAO-T complex provides a structural basis for understanding the observed structure-activity relationships (SAR) and resistance profiles of TSAO compounds. scispace.comrcsb.orgpdbj.orgnih.gov High-level resistance to TSAO compounds is frequently mediated by the emergence of the E138K mutation in the p51 subunit of HIV-1 RT. nih.gov This mutation, located in the β7-β8 loop which is important for dimerization, significantly reduces the binding affinity and inhibitory potential of TSAO compounds. uah.esnih.gov Modeling and experimental data support an interaction between the 4''-NH2 group of this compound and Glu138; the absence of this interaction in deaminated analogues impacts their resistance profile. kuleuven.be TSAO compounds demonstrate a notable decrease in antiviral activity against HIV-1 strains harboring common NNRTI-resistance mutations. nih.gov The structure also offers insights into potential avenues for the design of new NNRTIs by revealing interactions with conserved residues like Tyr183 and suggesting ways for the inhibitor to access the polymerase active site. scispace.compdbj.orgresearchgate.net

Structure Activity Relationships Sar and Rational Analogue Design

Influence of Substitutions on Antiviral Activity and RT Inhibition

SAR studies have revealed that modifications at various positions of the TSAO molecule can significantly impact its antiviral activity and ability to inhibit HIV-1 RT. uah.esnih.govuah.es The molecule's interaction with the enzyme is complex, involving specific regions of the RT, particularly the p51 subunit. uah.esresearchgate.net

Impact of N-3 Position Modifications on Efficacy

Modifications at the N-3 position of the thymine (B56734) base in TSAO-T, the prototype compound, have been explored to understand their effect on activity and cytotoxicity. Alkyl or alkenyl substitutions at the N-3 position of TSAO-pyrimidines, or the N-1 position of TSAO-purines, have been shown to attenuate cytotoxicity significantly (10- to 20-fold) without negatively impacting anti-HIV-1 activity. uah.es This leads to compounds with higher selectivity indices. uah.es TSAO-m3T, the N-3-methyl analogue of TSAO-T, is a prime example, exhibiting a 20-fold higher selectivity index compared to TSAO-T. uah.es Further modifications at the N-3 position with different amino acids (e.g., Ala, Val, Asp, Glu) did not result in an improved activity/toxicity profile compared to TSAO-T or this compound, although some gained activity against HIV-2. uah.es Computational analysis suggests that a bulky group like the tert-butoxycarbonyl (Boc) group at the N-3 position can promote new interactions within the enzyme's binding site, leading to good inhibitory activity. researchgate.net

Here is a table illustrating the effect of N-3 substitution on selectivity index:

| Compound | N-3 Substituent | Selectivity Index (SI) |

| TSAO-T | H | 227 |

| This compound | CH₃ | 4088 |

Note: Data derived from source uah.es. SI = CC50/EC50.

Significance of the 3'-Spiro Moiety for Interaction

The 3'-spiro-5"-(4"-amino-1",2"-oxathiole-2",2"-dioxide) moiety is a crucial structural element of TSAO derivatives, required for their activity. uah.es Experimental data strongly suggest a specific interaction between the amino group of the 3'-spiro moiety and the carboxylic group of a glutamic acid residue at position 138 (Glu-138) of the p51 subunit of HIV-1 RT. uah.esresearchgate.netkuleuven.beuah.es This residue is located in the 7-8 loop of the p51 subunit and is part of the binding pocket for HIV-1-specific RT inhibitors. uah.esresearchgate.net Replacing the original spiro ring with other spiro rings like 4-amino-2-oxazolone or 4-amino-1,2,3-oxathiazole-2,2-dioxide, even while maintaining an NH₂ group at the equivalent position, resulted in a significant decrease in anti-HIV-1 activity. uah.es This suggests the specific nature of the interaction involving the aminooxathioledioxide ring. uah.es While comparative NMR studies did not detect significant conformational differences in solution between this compound and these spiro analogues, differences in their calculated molecular electrostatic potentials (MEPs) suggest that the electrostatic environment of the 4"-amino group plays a critical role in the interaction with Glu-B138 of RT. uah.esresearchgate.netnih.gov

Role of Sugar Moiety Functionalities (e.g., 2', 5'-TBDMS groups)

The sugar part of TSAO molecules plays a crucial role in their interaction with the target enzyme. uah.es The presence of bulky tert-butyldimethylsilyl (TBDMS) groups at both the 2' and 5' positions of the sugar moiety is essential for potent anti-HIV-1 activity. uah.esuah.esnih.govresearchgate.net Removal of these lipophilic groups, either at the 2', 5', or both positions, leads to inactive TSAO derivatives at subtoxic concentrations. uah.esnih.gov The 5'-substituent appears to have a more critical role for activity compared to the 2'-substituent. uah.es Replacing the 2'-TBDMS group with other groups mimicking its lipophilic or steric properties resulted in only a 2- to 20-fold reduction in anti-HIV-1 activity, whereas similar replacements at the 5'-position rendered the compounds antivirally inactive. uah.esnih.gov The tert-hexyldimethylsilyl group was the only alternative at the 5'-position that restored some, albeit drastically reduced, activity. uah.es The ribo configuration of the nucleoside is also a prerequisite for antiviral activity; the corresponding xylo isomers were inactive. uah.es

Effect of Pyrimidine (B1678525)/Purine (B94841) Base Substitutions

The base part of TSAO molecules is less stringent in its structural requirements compared to the sugar and spiro moieties, but it plays a modulatory role in activity and cytotoxicity. uah.es The thymine base of the prototype TSAO-T can be considerably modified without compromising anti-HIV-1 activity. uah.es Replacements with various other pyrimidines (e.g., uracil, 5-ethyluracil, cytosine, 5-methylcytosine, 5-substituted pyrimidines) and purines (e.g., adenine, hypoxanthine, xanthine) have yielded potent anti-HIV-1 activities. uah.esresearchgate.net TSAO-purine derivatives were generally 3- to 5-fold less potent than the most active TSAO-pyrimidines or TSAO-1,2,3-triazoles. uah.es Substitutions at the 4-position of the thymine ring have been shown to marginally decrease the potency of HIV-1 inhibition. nih.gov The presence of the pyrimidine base appears to be a requisite for antiviral activity, as deaminated sugar derivatives lacking the base showed no antiviral activity. kuleuven.be

Computational Methods in Lead Optimization and Analogue Prioritization

Computational methods play a significant role in the lead optimization and analogue prioritization stages of drug discovery. nih.govbiorxiv.orgresearchgate.net These methods are used to predict the 3D structures of receptor-ligand complexes, explore key interactions, and utilize these insights to design new molecules with improved properties. nih.gov For TSAO compounds, computational analysis has been used to study the interaction with HIV-1 RT and understand the impact of structural modifications. researchgate.net For instance, computational analysis suggested that the N-3 Boc group in a TSAO derivative promotes new interactions in the binding site. researchgate.net Theoretical calculations of hydrophobicity, solvation free energies, and molecular electrostatic potentials have been employed to compare this compound with its analogues and understand the factors contributing to differences in inhibitory activity. researchgate.netnih.gov Although conformational differences in solution were not significant, differences in calculated MEPs were suggested as a reason for varying activity. researchgate.netnih.gov Computational modeling has also been used to depict the interaction of this compound with HIV-1 RT, illustrating the proposed hydrogen bond between the spiro moiety and Glu138. kuleuven.be Computational methods can assist in prioritizing analogues by predicting binding affinities and exploring potential interactions within the binding pocket. biorxiv.orgresearchgate.net

Design Strategies for "Second Generation" TSAO Derivatives

The emergence of drug-resistant HIV-1 strains, particularly those with the Glu138Lys mutation in RT, has necessitated the development of "second generation" TSAO derivatives aimed at overcoming this resistance. researchgate.nettandfonline.comnih.govcsic.es The prototype TSAO compounds, including this compound, select for this specific mutation, leading to a significant loss of antiviral activity against resistant strains. uah.eskuleuven.becsic.es

Rational design strategies for novel TSAO molecules have focused on understanding the interaction of TSAO compounds with HIV-1 RT, particularly the role of the Glu138 residue in the p51 subunit. uah.eskuleuven.be Experimental data and molecular modeling studies suggest a crucial hydrogen bond interaction between the 4''-amino group of the spiro moiety of TSAO molecules and the carboxylic acid group of Glu138. kuleuven.be In the resistant Glu138Lys mutant, the lysine (B10760008) residue has an amino group instead of a carboxylic acid, which disrupts this interaction. tandfonline.comcsic.es

One approach to developing second-generation TSAO derivatives has involved modifying the 4''-amino group of the spiro moiety to introduce functionalities that can interact favorably with the Lys138 residue in resistant strains. tandfonline.comcsic.es Researchers have synthesized TSAO derivatives with carbonyl, carboxylic acid, and ester groups at the 4''-position, hypothesizing that these groups could form hydrogen bonds with the NH2 group of Lys138. tandfonline.comcsic.es

Studies on these modified TSAO derivatives have shown promising results. For instance, N-acyl derivatives bearing oxalyl substituents at the 4''-position of the spiro moiety demonstrated anti-HIV-1 activity comparable to that of the parent this compound against wild-type virus. tandfonline.com Crucially, the presence of two neighboring carbonyl groups at the 4'' position of the spiro moiety appears important for activity against both wild-type and TSAO-resistant strains. tandfonline.comnih.gov Compound 4, a 4''-N-oxalyl derivative of this compound, was identified as an example of a "second generation" TSAO derivative active against TSAO-resistant strains. tandfonline.com

Further modifications have explored substitutions at the N-3 position of the thymine base, as this position was found to tolerate modifications while retaining or enhancing anti-HIV-1 activity. uah.esscispace.com Computational docking studies suggested that the N-3 substituent of this compound is located near the p51/p66 interface, and functional groups at this position could provide additional interactions with amino acids in this region. scispace.com However, some modifications at the N-3 position, such as the introduction of different amino acids, did not result in improved activity/toxicity profiles compared to TSAO-T or this compound, although some gained activity against HIV-2, which is unusual for typical NNRTIs. uah.es

Modifications to the sugar moiety have also been investigated. TSAO derivatives with the spiro moiety in the xylo configuration are devoid of anti-HIV-1 activity, indicating the importance of the ribo configuration. researchgate.netpnas.org Studies exploring the role of the 5'-position of TSAO-T have shown that 5'-substituted derivatives were generally less active than the parent compounds. researchgate.net

The lability of the 5'-O-tert-butyldimethylsilyl (TBDMS) group in some 4''-acyl TSAO derivatives has also been noted, which could influence their stability and activity. csic.es

Here is a table summarizing some research findings on TSAO derivatives and their activity:

| Compound | Modification Site | Activity against Wild-Type HIV-1 | Activity against TSAO-Resistant HIV-1 (Glu138Lys) | Key Finding / Observation | Source |

| This compound | N-3 methyl | Potent | Markedly decreased sensitivity (>1000-fold) | Prototype, selects for Glu138Lys mutation. uah.eskuleuven.becsic.es | uah.eskuleuven.becsic.es |

| 4''-N-oxalyl this compound derivative (Compound 4) | 4''-amino group (oxalyl) | Comparable to parent this compound | Active | Example of "second generation" active against resistant strains. tandfonline.com | tandfonline.com |

| N-acyl TSAO derivatives (oxalyl) | 4''-amino group (acyl) | Similar to parent this compound | Not specified for all, but design targets resistance | Presence of two neighboring carbonyls at 4'' is important for activity. tandfonline.comnih.gov | tandfonline.comnih.gov |

| TSAO derivatives with amino acids | N-3 position (amino acids) | Activity comparable to TSAO-T/m3T | Not specified | Did not show improved activity/toxicity profile compared to parent compounds. uah.es | uah.es |

| TSAO derivatives with purine base | Thymine base replaced by purine | Retained anti-HIV-1 property | Not specified | Purine substitution for thymine retains activity. nih.gov | nih.gov |

| TSAO derivatives with triazole ring | Thymine base replaced by triazole | Retained anti-HIV-1 activity | Not specified | Planar triazole retains aromatic stacking with Phe227. nih.gov | nih.gov |

| 5'-substituted TSAO-T/m3T derivatives | 5'-position | Inactive or much less active | Not specified | 5'-substitutions generally detrimental to activity. researchgate.net | researchgate.net |

| TSAO derivatives (xylo configuration) | Sugar moiety (xylo) | Devoid of activity | Devoid of activity | Ribo configuration of the spiro moiety is essential. researchgate.netpnas.org | researchgate.netpnas.org |

Development of Hybrid Molecules Combining NNRTI and NRTI Functionalities

The close proximity of the NNRTI and NRTI binding sites on HIV-1 RT has inspired the design of hybrid molecules that combine the pharmacophores of both classes in a single entity. csic.es The rationale behind this approach is to achieve synergistic effects, increased selectivity, and potentially prevent or delay the emergence of viral drug resistance by simultaneously targeting different sites on the enzyme. csic.es TSAO derivatives, with their unique interaction profile at the RT dimer interface, have been explored as components in such hybrid molecules. csic.es

Early efforts in developing hybrid molecules combined an NRTI, such as AZT, with an NNRTI, like TSAO-T or HEPT. csic.es These molecular entities were linked by non-cleavable polymethylene spacers of varying lengths, typically attached at the N-3 position of the thymine ring of the nucleoside component. csic.es

Research into these hybrid molecules has yielded interesting findings. For instance, hybrids of TSAO-T linked to AZT via polymethylene linkers were synthesized and evaluated for their antiviral activity. csic.es The most active hybrid in one series was [TSAO]-(CH2)3-[AZT], which showed pronounced antiviral activity. csic.es Hybrids with shorter polymethylene spacers (4 to 6 carbons) also exhibited significant antiviral activity, while those with longer spacers showed a substantial decrease in anti-RT activity. csic.es

However, studies on these early TSAO-NRTI hybrids suggested that the antiviral activity was primarily derived from the NNRTI component (TSAO-T), as the hybrids were inactive against HIV-2 (which is not inhibited by typical NNRTIs) and against NNRTI-resistant HIV-1 strains carrying the Y181C mutation. csic.es This indicated that the NRTI component (AZT) was not contributing significantly to the observed activity in these specific hybrid constructs. csic.es The choice of the linker attachment site, such as the N-3 position, was considered potentially suboptimal for these early hybrids. csic.es

Another strategy has involved conjugating TSAO derivatives with other antiviral agents targeting different aspects of the viral life cycle. For example, conjugates of TSAO-T with foscarnet (B613817) (PFA), a non-nucleoside inhibitor of viral DNA polymerase, have been synthesized via a labile covalent ester bond. acs.org The aim was to improve the cellular penetration of foscarnet and allow for intracellular regeneration of the parent inhibitors. acs.org Some of these [TSAO-T]-[PFA] conjugates showed inhibitory activity against HIV-1 and, in some cases, against PFA-resistant strains, but generally had less activity against TSAO-resistant strains, again suggesting a dominant role for the TSAO component's activity profile. acs.org

The development of hybrid molecules combining NNRTI and NRTI functionalities, particularly those involving TSAO derivatives, represents an ongoing effort to create multi-target antiviral agents. While early constructs faced challenges in demonstrating the synergistic activity of both components, the concept of designing molecules that can simultaneously interact with multiple sites on HIV-1 RT or other viral targets remains a promising strategy to combat drug resistance and improve therapeutic outcomes. csic.es

Here is a table summarizing data on selected TSAO-containing hybrid molecules:

| Hybrid Molecule | Components (NNRTI-NRTI) | Linker Type & Attachment Point | Antiviral Activity (EC50) | Activity against Resistant Strains | Key Finding / Observation | Source |

| [TSAO]-(CH2)3-[AZT] | TSAO-T - AZT | -(CH2)3- at N-3 of thymine | 0.09 µM | Not specified in detail | Most active in this series; activity likely driven by TSAO component. csic.es | csic.es |

| [TSAO]-(CH2)n-[AZT] (n=4-6) | TSAO-T - AZT | -(CH2)n- at N-3 of thymine | Pronounced antiviral activity | Inactive against Y181C resistant strains | Activity likely derived from NNRTI part; linker length influences activity. csic.es | csic.es |

| [TSAO]-(CH2)n-[AZT] (n>6) | TSAO-T - AZT | -(CH2)n- at N-3 of thymine | Substantial decrease | Not specified | Longer linkers reduced anti-RT activity. csic.es | csic.es |

| [TSAO-T]-[PFA] conjugates | TSAO-T - Foscarnet | Labile covalent ester bond | Markedly inhibitory to HIV-1 | Some activity vs PFA-resistant; less vs TSAO-resistant | Pivotal role of TSAO component in activity; designed for improved cellular penetration. acs.org | acs.org |

Viral Resistance Mechanisms and Counter Strategies in Hiv 1

Characterization of RT Mutations Conferring Resistance to TSAO-m3T

Resistance to this compound and other TSAO derivatives is frequently associated with specific mutations in the HIV-1 RT.

Identification of the Glu138Lys (E138K) Mutation

A key mutation conferring resistance to TSAO derivatives is the substitution of glutamic acid at position 138 (Glu138) with lysine (B10760008) (Lys) in the p51 subunit of HIV-1 RT (E138K). uah.esasm.orgasm.orgpnas.orgnih.gov This mutation is consistently observed in HIV-1 strains selected for resistance to TSAO compounds in cell culture. asm.orgpnas.org The Glu138 residue is located in the β7-β8 loop of the p51 subunit and is thought to be involved in a crucial hydrogen bond interaction with the 4'-amino group of the spiro moiety of the TSAO molecule. kuleuven.bepnas.orgscispace.com The substitution of the acidic glutamic acid with the basic lysine disrupts this interaction, leading to decreased drug susceptibility. pnas.org

Studies have shown that the E138K mutation results in a marked loss of inhibitory activity for this compound and other TSAO derivatives. uah.esuah.es For example, a mutant HIV-1 strain containing the E138K mutation showed a much decreased drug susceptibility to a deaminated TSAO compound compared to the wild-type virus. kuleuven.be While some N-3-substituted TSAO derivatives retained some residual antiviral activity against HIV-1 strains harboring the E138K mutation, this activity was significantly lower (at least 100- to 500-fold) than against the wild-type virus. uah.es

Molecular Basis of Resistance and Enzyme Adaptability

The resistance conferred by mutations like E138K is rooted in the molecular interactions between this compound and HIV-1 RT, as well as the enzyme's ability to adapt its conformation.

Conformational Perturbations at the RT Subunit Interface

Structural modeling and experimental data suggest that TSAO compounds interfere with the dimerization process of HIV-1 RT by causing structural and conformational perturbations at the p66/p51 subunit interface. kuleuven.beresearchgate.net this compound is thought to straddle between both subunits at this interface, distinct from the classical NNRTI binding pocket. researchgate.netscispace.com The interaction with residues at the interface, including Glu138 in the p51 subunit and potentially amino acids in the p66 subunit, is crucial for the optimal activity of TSAO derivatives. uah.esscispace.com Mutations at this interface, such as E138K, can disrupt these interactions and lead to resistance. kuleuven.bescispace.com

Impact on RT Dimerization Stability

A key aspect of the mechanism of action of TSAO compounds is their ability to destabilize the p66/p51 dimeric form of HIV-1 RT. researchgate.netuah.esnih.gov This is in contrast to many other NNRTIs, which can enhance the stability of the heterodimer. nih.gov Resistance mutations, particularly those at the subunit interface like E138K, may counteract this destabilizing effect or otherwise impair the interaction of this compound with the enzyme, thus preserving the functional dimeric state necessary for viral replication. wikipedia.orgkuleuven.be

Strategies to Overcome Resistance in this compound Research

Addressing the development of resistance is critical for the continued development of TSAO-based inhibitors. Strategies to overcome resistance in this compound research include the design and synthesis of novel TSAO derivatives with altered interaction profiles. Modifications to the TSAO structure, particularly at the N-3 position of the thymine (B56734) base, have been explored to achieve additional interactions with amino acids at or near the p51/p66 interface, potentially improving activity against resistant strains. uah.esscispace.com Compounds showing residual activity against HIV-1/138K suggest that additional interactions at the p66/p51 subunit interface may contribute to overcoming this specific resistance mutation. uah.es Furthermore, understanding the unique binding mode of TSAO compounds at the dimer interface, distinct from the classical NNRTI pocket, may facilitate the design of molecules less susceptible to common NNRTI resistance mutations. researchgate.netscispace.com

Table 1: Effect of E138K Mutation on this compound Activity

| Compound | HIV-1 Strain | Antiviral Activity (EC50) | Fold Change in EC50 (Mutant/Wild-type) | Citation |

| This compound | Wild-type | ~0.05 µM | 1 | asm.org |

| This compound | E138K Mutant | Markedly decreased | High (>100-fold implied) | uah.esuah.es |

| Deaminated TSAO | Wild-type | Potent | 1 | kuleuven.be |

| Deaminated TSAO | E138K Mutant | Much decreased | High | kuleuven.be |

Note: EC50 values are approximate and may vary depending on the specific assay conditions and cell lines used.

Table 2: Sensitivity Profile of R172A Mutant RT to TSAO Derivatives

| Compound | RT Enzyme | Inhibitory Activity (Fold Change vs Wild-type) | Citation |

| TSAO derivatives | Wild-type | 1 | uah.es |

| TSAO derivatives | R172A Mutant | 7-10-fold increased sensitivity | uah.es |

| Other NNRTIs | Wild-type | 1 | uah.es |

| Other NNRTIs | R172A Mutant | Largely unchanged | uah.es |

Design of Analogues Active Against Resistant Strains

This compound, also known as 1-(2',5'-bis-O-(tert-butyldimethylsilyl)ribofuranosyl)-3-N-methylthymine-3'-spiro-5''-(4''-amino-1'',2''-oxathiole-2'',2''-dioxide), has demonstrated activity against both wild-type and certain resistant strains of HIV-1. ontosight.aismolecule.com Resistance to TSAO derivatives, including this compound, is frequently associated with the emergence of the Glu138Lys mutation in the HIV-1 RT. nih.govuah.eskuleuven.bepnas.orgnih.govresearchgate.netasm.org This mutation, located on the p51 subunit, plays a crucial role in determining the enzyme's sensitivity or resistance to TSAO compounds. nih.govresearchgate.net

Despite the common emergence of the E138K mutation, some N-3-substituted TSAO derivatives have shown residual antiviral activity against HIV-1 strains harboring this mutation, albeit at significantly lower potency compared to wild-type virus. uah.es These findings suggest that modifications to the this compound structure, particularly at the N-3 position of the thymine base, can influence their activity against resistant variants. uah.es The N-methylcarboxamide derivative, for instance, demonstrated higher activity against recombinant HIV-1 RT than this compound and retained some activity against the E138K mutant. uah.es This indicates that carefully designed analogues might overcome or reduce the impact of specific resistance mutations.

Exploration of Novel Binding Sites or Mechanisms to Circumvent Resistance

TSAO compounds are considered unique among NNRTIs due to their proposed mechanism of interfering with the dimerization process of HIV-1 RT by destabilizing the p66/p51 heterodimer. uah.eskuleuven.be This mechanism is distinct from the typical NNRTI binding to a pocket solely within the p66 subunit. nih.gov Structural modeling studies suggest that this compound may straddle between both subunits at the p66/p51 interface, interacting in a manner that does not solely rely on the conventional NNRTI binding pocket. scispace.com This potential interaction with the subunit interface could represent a novel mechanism that might help circumvent resistance mutations that primarily affect the classical NNRTI binding pocket. While the Glu138Lys mutation confers resistance to TSAO derivatives, the involvement of the p51 subunit in the interaction provides a distinct target for therapeutic intervention compared to NNRTIs that exclusively target the p66 NNRTI pocket. nih.govresearchgate.net

Influence of Cellular Nucleotide Pool Ratios on Mutation Selection

The fidelity of HIV-1 reverse transcriptase and the balance of cellular deoxyribonucleoside triphosphate (dNTP) pools can influence the selection of resistance mutations. Studies have explored the possibility of manipulating intracellular dNTP ratios to redirect the mutational pathways of HIV-1 resistance. uah.esasm.org For instance, under this compound pressure, the predominant resistance mutation is Glu138Lys, resulting from a GAG to AAG codon transition. asm.org This transition aligns with a biased G to A hypermutability characteristic of lentiviruses like HIV. asm.org

Experimental evidence suggests that altering the ratio of cellular dCTP to dTTP pools can shift the appearance of the TSAO-characteristic Glu138Lys mutation to other mutations, such as Glu138Gly (GGG codon). uah.esasm.org By supplementing cell cultures with deoxycytidine (dCyd) and a dCyd deaminase inhibitor, researchers were able to counteract the G to A hypermutability bias and promote the emergence of the Glu138Gly mutation under this compound pressure. asm.org This demonstrates that the cellular nucleotide environment can influence which resistance mutations are selected, offering a potential strategy to modulate resistance development to compounds like this compound.

Enzyme Kinetic Characterization of Tsao M3t Action on Hiv 1 Reverse Transcriptase

Determination of Inhibition Type (Non-competitive vs. Other Modes)

TSAO-m3T, as a member of the NNRTI class, is characterized by its non-competitive inhibition of HIV-1 RT with respect to the natural substrate (dNTPs) and the template/primer. uah.esnih.gov This indicates that this compound binds to a site on the enzyme that is distinct from the substrate and template/primer binding sites. nih.gov Binding of this compound to this allosteric site induces conformational changes in the enzyme, thereby reducing its catalytic efficiency. uah.es This non-competitive mechanism is a hallmark of NNRTIs, differentiating them from nucleoside inhibitors that typically act as chain terminators or competitive inhibitors. nih.govresearchgate.net

Kinetic Parameters (e.g., Ki) for RT Inhibition

Studies have determined the inhibitory activity of this compound against recombinant wild-type HIV-1 RT. The inhibitory concentration 50% (IC50) value for this compound against recombinant HIV-1 RT has been reported as 3.1 µM. uah.es While specific Ki values for this compound are not explicitly detailed in the provided snippets, related TSAO derivatives have shown IC50 values in a similar range, with some optimized derivatives exhibiting sub-micromolar activity (e.g., 0.56 µM for an N-methylcarboxamide derivative). uah.es

Resistance to TSAO derivatives, including this compound, is often associated with mutations in the HIV-1 RT, particularly at position Glu138 to lysine (B10760008) (E138K) in the p51 subunit. researchgate.netnih.gov This mutation can lead to a significant decrease in sensitivity to TSAO compounds. researchgate.netuah.es Studies on mutant RTs, such as the T139K mutation, have shown a reduced susceptibility to TSAO derivatives of thymine (B56734) and m3T, indicating the involvement of this region in the inhibitory activity.

Influence of Template/Primer Combinations on RT Inhibition

The inhibitory activity of TSAO compounds, including the parent compound TSAO-T, has been shown to be influenced by the template/primer used in the RT reaction. TSAO-T demonstrated noncompetitive inhibition when poly(C)•oligo(dG) was used as the template/primer and dGTP as the substrate. uah.esnih.gov However, TSAO-T was not inhibitory to HIV-1 RT in the presence of other homopolymeric template/primers. uah.esnih.gov This contrasts with other NNRTIs that typically inhibit RT with various template/primers, although they may show a preference for poly(C)•oligo(dG) for optimal inhibition. uah.es This suggests a degree of template/primer dependency in the inhibitory action of TSAO derivatives.

Future Research Directions and Unexplored Avenues for Tsao M3t

Q & A

Q. What is the mechanism of action of TSAO-m3T against HIV-1 reverse transcriptase (RT)?

this compound inhibits HIV-1 RT by binding at the interface between the p66 and p51 subunits, disrupting subunit dynamics and preventing conformational changes necessary for DNA polymerization. Unlike classical NNRTIs, it does not occupy the standard NNRTI binding pocket but interacts with residues such as Glu138 (p51 subunit) and Lys101/Lys103 (p66 subunit) through hydrogen bonding and hydrophobic interactions. Molecular docking and MD simulations reveal that its spiro group’s dipole moment aligns with electrostatic fields at the subunit interface, destabilizing the catalytic aspartate triad .

Q. How do experimental models validate this compound’s antiviral efficacy?

In vitro assays using human T-lymphocyte cell lines (e.g., CEM, MT-4) demonstrate this compound’s EC50 values as low as 30 ng/mL. Its rapid cellular uptake (saturation within 6 hours) correlates with high lipophilicity (octanol/water partition coefficient >20). Resistance studies in cell cultures identify the Glu138Lys RT mutation as a key mechanism, reducing binding affinity by disrupting interactions with the spiro group .

Q. What pharmacokinetic properties influence this compound’s therapeutic potential?

this compound exhibits rapid plasma clearance in mice (half-life: 22 minutes) and preferential accumulation in the lungs, heart, and kidneys. Despite low brain penetration, its concentration in neural tissues exceeds the EC50, suggesting potential efficacy against CNS-resident HIV. Metabolism studies show stability in vitro but in vivo conversion to metabolites, necessitating further investigation .

Q. How are Ki values for this compound determined across RT variants?

Enzyme inhibition assays measure Ki values using recombinant RTs. For p66M:B/p51M:B RT, this compound’s Ki is 20.1 ± 11.9 µM, while chimeric p66M:B/p51O RT shows reduced affinity (Ki = 90.1 ± 13.0 µM). These differences highlight the structural dependency of this compound’s binding, particularly on the p51 subunit’s β7-β8 loop .

Advanced Research Questions

Q. How do structural modifications of TSAO derivatives impact resistance profiles?

Replacing the spiro aminooxathioledioxide ring with amino-oxazolone or amino-1,2,3-oxathiazoledioxide reduces anti-HIV activity by ~100-fold due to altered electrostatic interactions with Glu137. Molecular electrostatic potential (MEP) calculations and NMR studies confirm that the 4"-amino group’s orientation is critical for maintaining binding affinity .

Q. What methodological approaches resolve contradictions in this compound’s dimerization effects?

Biochemical assays and molecular dynamics (MD) simulations differentiate this compound’s subunit dissociation effects from classical NNRTIs. While high concentrations (>20 µM) induce RT monomerization, inhibitory activity occurs at lower concentrations (nM range), suggesting dual mechanisms: direct enzyme inhibition and destabilization of the RT dimer interface .

Q. How can combination therapies mitigate this compound resistance?

Co-administration with 3TC (lamivudine) delays resistance by suppressing the emergence of Glu138Lys and Met184Val mutations. Triple-drug regimens (e.g., this compound + 3TC + UC10) achieve complete viral suppression in vitro at sub-micromolar concentrations, highlighting synergistic effects. Resistance profiling via codon-specific mutagenesis under varied dNTP pools further informs combination strategies .

Q. What experimental designs optimize this compound’s blood-brain barrier (BBB) penetration?

Pharmacokinetic studies in mice quantify brain-to-plasma ratios using LC-MS/MS. Structural analogs with reduced molecular weight or increased polarity are screened for improved BBB transit while retaining RT affinity. In silico models predict blood-brain partitioning coefficients (logBB) to prioritize candidates for synthesis .

Q. How do mutations at the RT dimer interface affect this compound binding?

Site-directed mutagenesis of residues like Arg172Ala in p66 reveals reduced desolvation penalties, enhancing this compound binding. Free energy calculations (MM-PBSA) and thermal shift assays quantify mutation-induced changes in dimer stability and inhibitor affinity, informing resistance surveillance .

Q. What strategies validate this compound’s intracellular stability and metabolic fate?

Radiolabeled this compound ([³H]-TSAO-m3T) tracks intracellular retention in CEM cells via scintillation counting. Metabolite identification uses HPLC coupled with high-resolution mass spectrometry (HRMS). Comparative studies in primary human hepatocytes and mouse models assess species-specific metabolism .

Methodological Considerations

- Data Contradiction Analysis : Discrepancies in Ki values across RT variants (e.g., p66O/p51M:B vs. p66M:B/p51O) are resolved by crystallography and MD simulations, emphasizing subunit-specific interactions .

- Experimental Design : Use in vitro resistance selection assays (e.g., serial HIV-1 passage in escalating drug concentrations) coupled with next-gen sequencing to map mutation pathways .

- Structural Analysis : Combine X-ray crystallography of RT-TSAO-m3T complexes with quantum mechanical calculations to validate binding modes and guide analog design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.